4-Bromo-3-isopropoxybenzaldehyde
Overview
Description
4-Bromo-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2. It is characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the third position on a benzaldehyde ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropoxybenzaldehyde typically involves the bromination of 3-isopropoxybenzaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Bromo-3-isopropoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-Bromo-3-isopropoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-Bromo-3-isopropoxybenzoic acid.
Reduction: 4-Bromo-3-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is employed in the manufacture of specialty chemicals and as a building block in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-3-isopropoxybenzaldehyde largely depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the isopropoxy group can influence its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
- 4-Bromo-3-methoxybenzaldehyde
- 4-Bromo-3-ethoxybenzaldehyde
- 4-Bromo-3-propoxybenzaldehyde
Comparison: 4-Bromo-3-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can affect its reactivity, solubility, and overall chemical behavior, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
4-bromo-3-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQEBVSOZGCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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